molecular formula C16H19BrN2O2 B1466938 tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 1173155-59-3

tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B1466938
CAS No.: 1173155-59-3
M. Wt: 351.24 g/mol
InChI Key: DDUJJQUROUAQCF-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a high-value chemical building block specifically designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a complex polyheterocyclic scaffold based on the 1,2,3,4-tetrahydro-1H-pyrido[3,4-b]indole core, a structure of significant interest in drug discovery . The molecule is strategically functionalized with a bromo substituent, which serves as a versatile handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Negishi), and a tert-butoxycarbonyl (Boc) protecting group, which safeguards the secondary amine and allows for facile deprotection under mild acidic conditions to unveil a reactive amine intermediate . This combination makes it an indispensable precursor in the synthesis of more complex molecules. Its primary research value lies in its application as a key intermediate for the exploration and development of novel therapeutic agents. The tetrahydro-pyrido[3,4-b]indole scaffold is recognized as a core structure in compounds being investigated as estrogen receptor modulators . As such, this bromo- and Boc-protected derivative is a critical starting material for constructing targeted libraries for high-throughput screening and for the rational design of potential oncological therapeutics. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 6-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-11-12-8-10(17)4-5-13(12)18-14(11)9-19/h4-5,8,18H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUJJQUROUAQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901132483
Record name 1,1-Dimethylethyl 6-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173155-59-3
Record name 1,1-Dimethylethyl 6-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173155-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 6-bromo-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901132483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Pyridoindole Derivatives

A key step in preparing tert-butyl esters of pyridoindole derivatives involves the use of Boc (tert-butoxycarbonyl) protecting groups. According to synthetic protocols for related compounds, the reaction proceeds as follows:

  • The starting pyridoindole compound bearing a free amine or carboxylic acid group is reacted with Boc anhydride in the presence of a base such as triethylamine .
  • Catalysts like 4-dimethylaminopyridine (DMAP) are often employed to accelerate the reaction.
  • The reaction is typically carried out in an aprotic solvent such as dichloromethane at low temperatures (0–10°C) initially, then warmed to room temperature or slightly elevated temperatures (~40°C) for several hours (e.g., 3 hours).
  • After completion, the reaction mixture is quenched with water and extracted with organic solvents, followed by drying and purification via column chromatography.

This method is exemplified in the synthesis of closely related compounds such as tert-butyl 6-bromo-2H-pyrido[3,2-b]oxazine-4(3H)-carboxylate, which shares structural similarities and synthetic steps with the target compound.

Bromination and Cyclization

  • Bromination at the 6-position is often introduced either by starting from a brominated precursor or by selective bromination of the pyridoindole scaffold.
  • Cyclization to form the fused pyridoindole ring system can be achieved via intramolecular condensation reactions, often under acidic or basic catalysis, depending on the substituents and protecting groups.

Example Preparation Procedure (Adapted from Analogous Compounds)

Step Reagents and Conditions Description
1. Starting material preparation 6-bromo-substituted pyridoindole or precursor Obtain or synthesize the brominated intermediate
2. Boc protection Boc anhydride, triethylamine, DMAP, dichloromethane, 0–40°C, 3 hours Protect the carboxyl or amine group to form tert-butyl ester
3. Work-up Water quench, dichloromethane extraction, drying over Na2SO4 Isolate the organic phase
4. Purification Column chromatography (petroleum ether/ethyl acetate 12:1) Obtain pure this compound

Data Table: Reaction Conditions and Yields (From Related Compound Synthesis)

Parameter Value/Condition
Solvent Dichloromethane
Catalyst 4-Dimethylaminopyridine (DMAP)
Base Triethylamine
Temperature 0–10°C initially, then 40°C
Reaction Time Approximately 3 hours
Work-up Water quench, organic extraction
Purification Column chromatography (petroleum ether/ethyl acetate = 12/1)
Yield Up to 97% (reported for similar compounds)

Research Findings and Notes

  • The use of Boc anhydride for tert-butyl ester formation is a well-established method that provides high yields and clean products when combined with appropriate catalysts and bases.
  • Maintaining low temperatures during the initial addition of Boc anhydride prevents side reactions and ensures selective protection.
  • The bromine substituent at the 6-position is stable under these reaction conditions, allowing for selective functionalization without debromination.
  • Purification by column chromatography using non-polar solvent mixtures ensures the removal of unreacted starting materials and side products.
  • Physical methods such as vortexing, ultrasound, or mild heating can assist in dissolving intermediates during preparation steps, as noted in formulation protocols of related compounds.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate undergoes various chemical reactions, including:

Biological Activity

tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This compound, characterized by its complex bicyclic structure and the presence of a bromine atom and a tert-butyl ester group, has garnered attention for its biological activities, particularly in the context of antitumor and antimicrobial properties.

  • Molecular Formula : C₁₆H₁₉BrN₂O₂
  • Molecular Weight : 351.244 g/mol
  • Appearance : Colorless to pale yellow solid
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity :
    • The compound has shown promising results against different cancer cell lines. Notably, it has been evaluated for its cytotoxic effects on pediatric brain tumor cells. For example, related compounds in the same chemical family have demonstrated significant antiproliferative activity against glioblastoma multiforme (GBM) cell lines with IC50 values as low as 0.84 μM .
    • In comparative studies, the indoleamide scaffold has been optimized to enhance selectivity towards tumor cells while minimizing cytotoxic effects on healthy cells .
  • Antimicrobial Activity :
    • The compound's structural similarities to known antimycobacterial agents suggest potential activity against Mycobacterium tuberculosis (Mtb). In related studies, indole derivatives have been identified with minimum inhibitory concentrations (MIC) as low as 0.62 μM against Mtb .
    • The mechanism of action appears to involve interaction with specific biological targets within the bacteria, which may disrupt essential cellular processes.

Structure-Activity Relationship (SAR)

The unique structural features of this compound play a critical role in its biological activity:

  • The bromine atom at the 6th position contributes to increased lipophilicity, enhancing membrane permeability and bioactivity.
  • The tert-butyl ester group at the 2nd position may influence the compound's interaction with biological targets and its overall stability .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Study A Evaluated the cytotoxicity of related indole derivatives against pediatric GBM cell lines; compounds showed IC50 values ranging from 0.84 μM to 39.9 μM against tumor cells compared to healthy cells .
Study B Investigated the antimicrobial properties of indole derivatives; found MIC values as low as 0.62 μM against Mtb for structurally similar compounds .
Study C Explored structure-activity relationships among pyridoindoles; identified key substitutions that enhance bioactivity without increasing toxicity .

Comparison with Similar Compounds

Substituent Effects: Bromine Position and Electronic Properties

The position of the bromine substituent significantly influences physicochemical properties. For example:

  • tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d) : Bromine at position 8 yields a melting point of 177–178°C and an 82% synthesis yield .
  • tert-Butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8e) : Chlorine at position 6 results in a higher melting point (185–186°C) and 87% yield .

Ester Group Variations

The tert-butyl carbamate group enhances solubility and stability compared to other esters:

  • Benzyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8h) : A benzyl ester reduces the melting point to 115–117°C, likely due to decreased crystallinity .
  • Ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate : Ethyl esters (similarity score 0.74, CAS 873779-30-7) may offer lower steric hindrance but reduced thermal stability compared to tert-butyl analogs .

Core Structural Differences

Pyridoindole isomers and quinoline derivatives exhibit distinct properties:

Physical and Spectral Data Comparison

Table 1 summarizes key properties of select analogs:

Compound Name Substituent Position Ester Group Melting Point (°C) Yield (%) Key NMR Shifts (δ, ppm) Source
tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d) 8-Br tert-Butyl 177–178 82 7.97 (s, 1H), 4.64 (s, 2H)
tert-Butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8e) 6-Cl tert-Butyl 185–186 87 7.46 (d, J=7.5 Hz, 1H)
Benzyl 3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8h) None Benzyl 115–117 90 5.20 (s, 2H), 7.31–7.43 (m, 7H)
Ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate 6-Br Ethyl N/A N/A N/A

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate?

The synthesis typically involves bromination of a precursor pyridoindole scaffold followed by tert-butyl carbamate protection. Key steps include:

  • Hydrogenation : Use of Pd/C or Pd(OH)₂/C catalysts under hydrogen atmosphere to reduce intermediates (e.g., nitro groups or unsaturated bonds) .
  • Bromination : Electrophilic substitution at the 6-position of the indole core, often using reagents like NBS (N-bromosuccinimide) under controlled conditions (light exclusion, inert atmosphere) .
  • Protection : Introduction of the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP .

Q. What spectroscopic methods are used to characterize this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying protons (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbons (e.g., tert-butyl carbamate carbonyl at ~δ 155 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₆H₂₀BrN₂O₂) .
  • FT-IR : Peaks at ~1700 cm⁻¹ confirm the carbonyl group of the carbamate .

Advanced Research Questions

Q. How can researchers ensure compound stability during long-term storage?

  • Temperature Control : Store at –20°C in airtight containers to minimize thermal degradation, as organic compounds degrade faster at higher temperatures .
  • Moisture Avoidance : Use desiccants (e.g., silica gel) and inert gas (N₂/Ar) purging to prevent hydrolysis of the carbamate group .
  • Light Protection : Amber glass or foil wrapping prevents photolytic decomposition of the bromine substituent .

Q. What precautions are critical when handling brominated intermediates?

  • Reactivity Mitigation : Bromine’s electrophilic nature requires inert atmospheres (N₂/Ar) and dry solvents to avoid unintended side reactions .
  • Safety Protocols : Follow GHS guidelines (P210/P261): Avoid sparks/open flames, use fume hoods, and wear PPE (gloves, goggles) due to flammability and toxicity risks .

Q. How can impurities or degradation products be analyzed?

  • HPLC-MS : Reverse-phase chromatography (C18 column) with UV/vis detection identifies impurities (e.g., de-brominated byproducts) .
  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via TLC or NMR .

Q. How to troubleshoot low yields in the bromination step?

  • Reagent Purity : Ensure NBS is fresh and stored in the dark to prevent oxidation .
  • Solvent Optimization : Use non-polar solvents (e.g., CCl₄) to stabilize bromine radicals and improve selectivity .
  • Reaction Monitoring : Employ in-situ FT-IR or GC-MS to detect incomplete reactions early .

Q. What are the environmental risks of improper disposal?

  • Aquatic Toxicity : Brominated indoles are toxic to aquatic life; neutralize with sodium thiosulfate before disposal .
  • Ozone Layer Impact : Avoid incineration without scrubbers, as bromide byproducts may contribute to ozone depletion .

Methodological Notes

  • Experimental Design : For reproducibility, document catalyst batches (e.g., Pd/C activity varies by supplier) and reaction atmosphere (O₂-free vs. ambient) .
  • Data Contradictions : Conflicting NMR results may arise from rotamers (e.g., carbamate group rotation); use variable-temperature NMR to resolve .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 6-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

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